molecular formula C20H26Cl4N2O3 B2936972 1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 474257-18-6

1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

Cat. No. B2936972
CAS RN: 474257-18-6
M. Wt: 484.24
InChI Key: OUIOSXQXSLPGRI-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. Piperazines are often used in the synthesis of many types of drugs, including antidepressants, antipsychotics, and antihistamines .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains a 2,4-dichlorophenoxy group and a 2-methoxyphenyl group attached to the piperazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antihistamine Research

This compound is structurally related to Cetirizine , a well-known antihistamine . It can be used in research to study the pharmacodynamics and pharmacokinetics of new antihistamine drugs. This includes investigating its binding affinity to histamine receptors and its efficacy in reducing allergic responses.

Biochemical Studies

The dichlorophenoxy group indicates that this compound might act as a synthetic auxin, a class of plant hormones. It can be used in biochemical studies to understand the role of auxins in plant growth and development .

Material Science

The compound’s potential electroactive properties could be explored in material science. It may be used in the development of electrochromic materials, which change color in response to an electric charge, applicable in smart windows or displays .

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future directions for this compound would likely depend on its intended use and effectiveness. If it’s being developed as a drug, future research could involve clinical trials to test its safety and efficacy .

properties

IUPAC Name

1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O3.2ClH/c1-26-20-5-3-2-4-18(20)24-10-8-23(9-11-24)13-16(25)14-27-19-7-6-15(21)12-17(19)22;;/h2-7,12,16,25H,8-11,13-14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIOSXQXSLPGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=C(C=C(C=C3)Cl)Cl)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

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